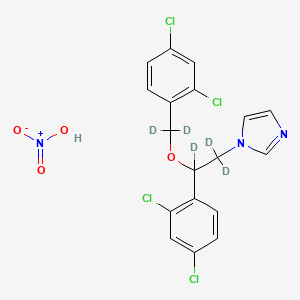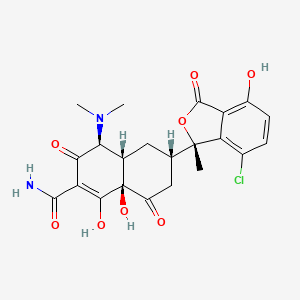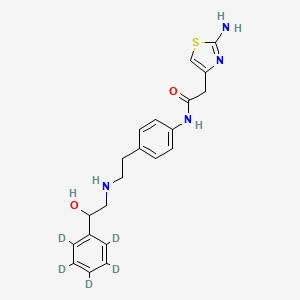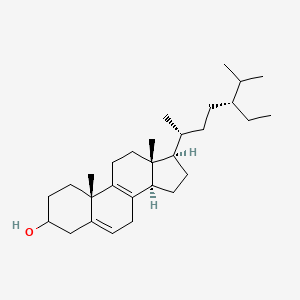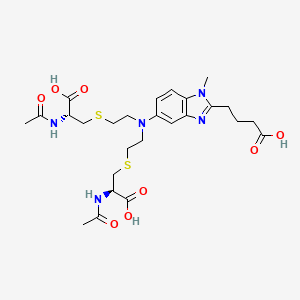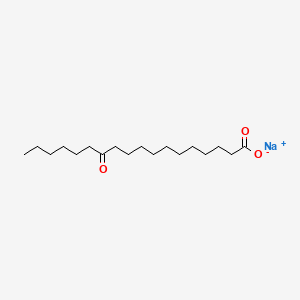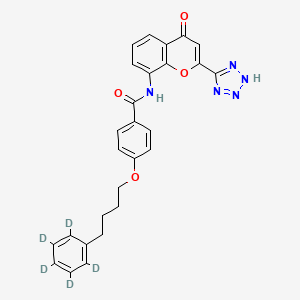
N-Methyl-4-aminobutyric Acid-d3
Overview
Description
N-Methyl-4-aminobutyric Acid-d3 is a labeled derivative of gamma-aminobutyric acid (GABA). It is a hydrolysis product of the industrial solvent N-methyl-2-pyrrolidinone and a product of nicotine catabolism in bacteria . This compound is used in various scientific research applications due to its unique properties and stable isotope labeling.
Mechanism of Action
Target of Action
N-Methyl-4-aminobutyric Acid-d3, also known as the deuterium labeled N-Nitroso-N-methyl-4-aminobutyric acid , is a compound that has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It’s known that the compound is used in the drug development process, and deuteration can affect the pharmacokinetic and metabolic profiles of drugs .
Pharmacokinetics
It’s known that deuteration can affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Analysis
Biochemical Properties
N-Methyl-4-aminobutyric Acid-d3 interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit L-Carnitine from undergoing β-oxidation in mammals . The nature of these interactions is complex and involves multiple biochemical reactions.
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a nitrosamine, a class of compounds known for their potential carcinogenic effects . The deuterated version is particularly valuable in tracing the metabolic pathways and understanding the mechanism through which nitrosamines may induce cellular damage or cancer .
Temporal Effects in Laboratory Settings
It is known that nitrosamines require metabolic activation by cytochromes P450 enzymes (CYPs), which in many in vitro models are supplied exogenously using rodent liver homogenates .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a product of nicotine catabolism in bacteria . It also inhibits L-Carnitine from undergoing β-oxidation in mammals .
Transport and Distribution
It is known that nitrosamines require metabolic activation by cytochromes P450 enzymes (CYPs), which in many in vitro models are supplied exogenously using rodent liver homogenates .
Subcellular Localization
It is known that nitrosamines require metabolic activation by cytochromes P450 enzymes (CYPs), which in many in vitro models are supplied exogenously using rodent liver homogenates .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing N-Methyl-4-aminobutyric Acid-d3 involves the reaction of 4-aminobutyric acid with sodium nitrite, followed by the addition of methanol and diazomethane . The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and advanced purification techniques. The process generally includes the initial synthesis of the compound, followed by purification steps such as distillation and crystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-4-aminobutyric Acid-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific research applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines .
Scientific Research Applications
N-Methyl-4-aminobutyric Acid-d3 is widely used in scientific research due to its stable isotope labeling. It is utilized in studies related to neurotransmission, addiction, Alzheimer’s disease, depression, epilepsy, memory, learning and cognition, Parkinson’s disease, schizophrenia, sleep, stress and anxiety, stroke, pain, and inflammation . The compound’s unique properties make it valuable for various biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Methyl-4-aminobutyric Acid-d3 include N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), and other nitrosamine derivatives . These compounds share structural similarities and are often studied in the context of their potential genotoxic and carcinogenic effects.
Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise and accurate analysis in scientific research. This property distinguishes it from other similar compounds and makes it particularly valuable for studies involving GABA receptors and related physiological processes .
Properties
IUPAC Name |
4-(trideuteriomethylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-6-4-2-3-5(7)8/h6H,2-4H2,1H3,(H,7,8)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKCDAVWJLOAHG-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676025 | |
| Record name | 4-[(~2~H_3_)Methylamino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215511-11-7 | |
| Record name | 4-[(~2~H_3_)Methylamino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


